Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes both a benzofuran moiety and a benzoate group. Benzofurans are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties. The compound's IUPAC name reflects its intricate structure, highlighting the presence of both the benzofuran and benzoate functionalities.
The information regarding this compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed descriptions, molecular data, and synthesis methods.
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is classified under:
The synthesis of methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Typical reagents may include:
The reaction may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.
The molecular structure of methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate can be represented using various chemical notation systems:
InChI=1S/C18H18O4/c1-18(2)10-14-4-3-5-15(16(14)22-18)21-11-12-6-8-13(9-7-12)17(19)20/h3-9H,10-11H2,1-2H3,(H,19,20)
This representation indicates a complex arrangement of carbon (C), hydrogen (H), and oxygen (O) atoms.
Key molecular data includes:
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)O)C
This notation provides insight into the connectivity of atoms within the molecule.
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate can participate in various chemical reactions typical for esters and ethers:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is not explicitly documented but can be inferred based on its structural features:
Research into similar compounds suggests potential applications in areas such as anti-inflammatory or neuroprotective therapies.
Key physical properties include:
Important chemical properties include:
These properties are crucial for determining suitable applications in pharmaceutical formulations.
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate has potential applications in scientific research due to its structural characteristics:
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2